3-Hydroxymethylpentane-1,5-diol

Description

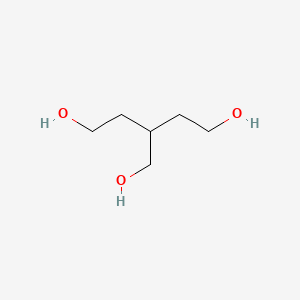

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c7-3-1-6(5-9)2-4-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSRRNYRGPTTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30244253 | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-12-9 | |

| Record name | 3-(Hydroxymethyl)-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Hydroxymethylpentane-1,5-diol at High Temperatures

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol at elevated temperatures. In the absence of extensive direct experimental data for this specific triol, this document synthesizes information from structurally analogous polyols, particularly hindered neopentyl polyols, to elucidate its probable thermal behavior. The guide delves into the theoretical underpinnings of its stability, proposes likely decomposition pathways, and furnishes detailed protocols for experimental evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of polyols for formulation, processing, and application development.

Introduction: The Significance of 3-Hydroxymethylpentane-1,5-diol

3-Hydroxymethylpentane-1,5-diol, a branched-chain triol, possesses a unique molecular architecture that suggests significant potential in various applications, including as a building block for polyesters, polyurethanes, and as a component in synthetic lubricants and plasticizers. Its three primary hydroxyl groups offer multiple reaction sites for polymerization and esterification, while its branched structure can impart desirable properties such as hydrolytic stability and a low pour point in formulated products.

A critical parameter for the successful application of 3-Hydroxymethylpentane-1,5-diol, particularly in materials science and high-temperature applications, is its inherent thermodynamic stability. Understanding how this molecule behaves at elevated temperatures is paramount for predicting its performance, degradation pathways, and ultimate service life in demanding environments.

Theoretical Framework: The Structural Basis for High Thermal Stability

The high thermal stability of 3-Hydroxymethylpentane-1,5-diol can be largely attributed to its neopentyl-like core structure. The central quaternary carbon atom, to which the hydroxymethyl group is attached, is a key feature that it shares with other highly stable polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).

The primary reason for this enhanced stability is the absence of β-hydrogens . In many alcohols, a common low-energy decomposition pathway at high temperatures is the β-elimination reaction, which leads to the formation of an alkene and water. However, in 3-Hydroxymethylpentane-1,5-diol, the carbon atoms beta to the central carbon-hydroxyl group bond lack hydrogen atoms, thus sterically hindering this decomposition mechanism. This structural feature significantly raises the activation energy required for thermal breakdown, rendering the molecule more stable at higher temperatures compared to linear or less branched polyols.[1]

Experimental Evaluation of Thermal Stability

To experimentally quantify the thermodynamic stability of 3-Hydroxymethylpentane-1,5-diol, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, the rate of decomposition, and the presence of any residual char.

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Hydroxymethylpentane-1,5-diol into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition in the absence of oxygen. For thermo-oxidative stability studies, compressed air or a specific oxygen/nitrogen mixture can be used.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 600°C or higher, ensuring complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing further insight into the thermodynamic stability.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxymethylpentane-1,5-diol into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition, as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting.

-

Identify exothermic peaks corresponding to decomposition. The onset temperature of the exothermic peak provides information on the thermal stability.

-

Caption: Proposed decomposition pathways in an inert atmosphere.

Thermo-oxidative Decomposition (Presence of Oxygen)

In the presence of oxygen, the decomposition is more complex and typically occurs at lower temperatures. The mechanisms involve free-radical chain reactions:

-

Initiation: The reaction is initiated by the abstraction of a hydrogen atom, likely from a C-H bond adjacent to a hydroxyl group, to form a carbon-centered radical.

-

Propagation: The carbon-centered radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of the diol, propagating the chain reaction and forming a hydroperoxide.

-

Decomposition of Hydroperoxides: The hydroperoxides are thermally unstable and decompose to form highly reactive hydroxyl and alkoxy radicals, which can lead to a variety of oxidation products, including aldehydes, ketones, and carboxylic acids, as well as chain scission.

Caption: Proposed thermo-oxidative decomposition pathway.

Quantitative Data Summary (Based on Analogous Compounds)

| Compound | Molecular Structure | Onset Decomposition Temp. (°C, in N2) | Key Structural Feature |

| Neopentyl Glycol (NPG) | C(CH2OH)2(CH3)2 | ~200-250 | Hindered diol, no β-hydrogens |

| Trimethylolpropane (TMP) | CH3CH2C(CH2OH)3 | ~250-300 | Hindered triol, no β-hydrogens |

| Pentaerythritol (PE) | C(CH2OH)4 | ~300-350 | Highly hindered tetraol, no β-hydrogens |

Note: The onset decomposition temperatures are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, sample purity).

Conclusion and Future Outlook

3-Hydroxymethylpentane-1,5-diol is predicted to exhibit high thermal stability due to its hindered neopentyl-like structure, which lacks β-hydrogens, thereby inhibiting low-energy β-elimination decomposition pathways. Experimental evaluation using TGA and DSC is essential to quantify its thermal properties and validate these theoretical predictions. The proposed decomposition pathways, involving dehydration and C-C bond scission in inert atmospheres and free-radical oxidation in the presence of oxygen, provide a framework for understanding its degradation behavior at high temperatures.

Further research, including detailed kinetic studies and analysis of decomposition products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide a more complete picture of the high-temperature chemistry of 3-Hydroxymethylpentane-1,5-diol and facilitate its effective utilization in advanced material applications.

References

-

Shandong Look Chemical. (n.d.). Why Neopentyl Glycol Matters in Synthesis and Esters. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

-

Werpy, T., & Petersen, G. (Eds.). (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Retrieved from [Link]

- Sato, K., et al. (2008). Selective Dehydroxylation of Glycerol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31344, Neopentyl glycol. Retrieved from [Link]

Sources

Technical Monograph: 3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9)

Content Type: Technical Reference & Application Guide Audience: Polymer Chemists, Drug Delivery Formulation Scientists, and Process Engineers Version: 2.0 (Scientific Review)

Executive Summary: The Tri-Primary Advantage

3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) is a specialized aliphatic triol distinguished by its tri-primary hydroxyl structure . Unlike common crosslinkers such as glycerol (which contains secondary hydroxyls) or trimethylolpropane (which is sterically constrained), this molecule offers a unique combination of high reactivity and backbone flexibility.

Its structural symmetry and the presence of three primary hydroxyl groups make it an ideal "core" molecule for synthesizing hyperbranched polymers, dendrimers, and high-performance polyurethanes where steric hindrance must be minimized while maximizing cross-link density.

Chemical Identifiers & Physicochemical Properties[1][2][3][4][5]

The following data aggregates validated identifiers for procurement and regulatory compliance.

| Identifier / Property | Value / Description |

| Chemical Name | 3-Hydroxymethylpentane-1,5-diol |

| CAS Number | 998-12-9 |

| Synonyms | 3-(Hydroxymethyl)-1,5-pentanediol; 1,3,5-Pentanetriol, 3-(hydroxymethyl)-; Triol 998 |

| Molecular Formula | |

| Molecular Weight | 134.17 g/mol |

| SMILES | C(CO)C(CCO)CO |

| InChI Key | WXSRRNYRGPTTNP-UHFFFAOYSA-N |

| Physical State | Viscous, colorless to pale yellow liquid (Oil) |

| Boiling Point | ~323°C (at 760 mmHg) |

| Density | 1.113 g/cm³ |

| Solubility | Highly soluble in water, alcohols, and polar organic solvents.[1][2][3][4] |

| pKa | ~14.4 (Hydroxyl group acidity) |

Structural Analysis & Reactivity Logic

To understand the utility of CAS 998-12-9, one must analyze its topology compared to industry standards.

The "Tri-Primary" Mechanism

In step-growth polymerization (e.g., polyester or polyurethane synthesis), secondary hydroxyls react significantly slower than primary hydroxyls due to steric hindrance and electronic effects.

-

Glycerol: Contains two primary and one secondary -OH. This leads to uneven reaction rates and potential defects in the polymer network.

-

3-Hydroxymethylpentane-1,5-diol: Contains three primary -OH groups .

- (Arm 1)

- (Arm 2)

- (Arm 3)

Implication: This ensures equipotent reactivity across all three arms, resulting in homogenous network formation and predictable dendrimer generation.

Backbone Flexibility

The pentane backbone provides a "spacer" effect that is absent in neopentyl structures like Trimethylolpropane (TMP). This internal flexibility reduces the glass transition temperature (

Synthesis & Production Pathways

The industrial preparation of 3-hydroxymethylpentane-1,5-diol typically follows the reduction of tricarboxylate precursors.

Primary Synthetic Route: Reduction of 1,3,5-Pentanetricarboxylates

The most robust method involves the exhaustive reduction of 1,3,5-pentanetricarboxylic acid or its trimethyl ester.

Reaction Logic:

-

Precursor Formation: Michael addition of dimethyl malonate to methyl acrylate (followed by decarboxylation/manipulation) or direct tricarboxylation methods.

-

Reduction: The ester groups are reduced to primary alcohols using a strong hydride donor (e.g., Lithium Aluminum Hydride -

) or high-pressure catalytic hydrogenation (Copper-Chromite catalyst).

Visualization: Synthesis Workflow

Figure 1: Chemical transformation pathway from tricarboxylate precursor to the triol product.

Applications in Drug Delivery & Polymer Science

Dendritic Polymer Cores

In drug delivery, hyperbranched polymers (dendrimers) require a central core molecule to initiate branching. CAS 998-12-9 is a superior core candidate because its flexible arms prevent steric crowding at the core generation (G0), allowing for higher drug loading capacities in subsequent generations.

-

Use Case: Synthesis of biodegradable poly(ester-amide) dendrimers.

-

Mechanism: The triol reacts with dicarboxylic acids (AB2 monomers) to form the first generation. The flexibility of the pentane core allows the dendrimer to collapse and encapsulate hydrophobic drugs more effectively than rigid cores.

Polyurethane Crosslinking

In polyurethane synthesis, this triol acts as a chain extender and crosslinker.

-

Performance: It improves the hydrolytic stability of the polymer compared to polyester-based polyols.

-

Application: Biomedical coatings requiring biocompatibility and flexibility (e.g., catheter coatings).

Experimental Protocol: Purity Verification via GC-MS

Objective: Validate the identity and purity of CAS 998-12-9 prior to polymerization. Impurities (mono-ols or diols) will act as chain terminators, ruining molecular weight distribution.

Self-Validating System: The presence of a single sharp peak in the gas chromatogram with the correct mass fragmentation pattern confirms the "Tri-Primary" purity.

Methodology:

-

Sample Prep: Dissolve 10 mg of 3-Hydroxymethylpentane-1,5-diol in 1 mL of anhydrous methanol.

-

Derivatization (Optional but Recommended): Treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl groups. This improves volatility and peak shape.

-

Reaction:

-

-

GC Parameters:

-

Column: HP-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 80°C (1 min)

10°C/min

-

-

MS Detection:

-

Look for the molecular ion peak (or M-15 for TMS derivatives).

-

For the underivatized molecule (MW 134), expect fragmentation showing loss of

groups.

-

Safety & Handling (GHS Classification)

While generally considered low-toxicity compared to aromatic amines, standard laboratory safety is required.

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccated environment to prevent moisture absorption, which interferes with precise stoichiometric calculations in polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70458, 3-Hydroxymethylpentane-1,5-diol. Retrieved from [Link]

- Tomalia, D. A., & Fréchet, J. M. J. (2002).Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for triol cores in dendrimers).

Sources

Technical Guide: Reactivity & Selective Functionalization of 3-Hydroxymethylpentane-1,5-diol

Executive Summary

3-Hydroxymethylpentane-1,5-diol (CAS 998-12-9) represents a unique class of flexible, aliphatic triols. Unlike its rigid homolog Trimethylolpropane (TMP), this molecule features an extended pentane backbone that introduces significant conformational flexibility while maintaining a high density of primary hydroxyl groups.

This guide addresses the core challenge in utilizing this molecule: The Equivalence Dilemma. All three hydroxyl groups are primary and exhibit near-identical nucleophilicity. Direct mono-functionalization typically yields a statistical distribution (mono-, di-, tri-, and unreacted species) that is costly to separate.

This whitepaper details the mechanistic pathways to break this symmetry, providing validated protocols for selective functionalization and hyperbranched polymer synthesis.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a pentane backbone with hydroxyl groups at positions 1 and 5, and a hydroxymethyl group at position 3.

-

Symmetry: The molecule possesses a

plane of symmetry passing through C3 and the hydroxymethyl group. -

The "Arms" (C1-OH, C5-OH): These are located at the termini of flexible ethyl chains extending from the central C3.

-

The "Head" (C3-CH

-OH): This hydroxyl is attached to the C3 branch point via a single methylene spacer.

Steric vs. Electronic Control

While all three groups are primary alcohols (

-

Electronic: Inductive effects are negligible due to the saturated alkyl spacers. The pKa of all three groups is approximately 16.0–16.5, making them equally susceptible to deprotonation by bases like NaH or LDA [1].

-

Steric: The "Head" hydroxyl is closer to the tertiary C3 carbon (beta-branching). The "Arm" hydroxyls are separated from the branch point by two carbons (gamma-position).

-

Implication: In rapid, kinetically controlled reactions (e.g., reaction with bulky silyl chlorides), the "Arm" hydroxyls are marginally more accessible. However, this difference is insufficient for high-yield selectivity (>90%) without protective groups.

-

Part 2: The "Acetal Lock" Strategy for Mono-Functionalization

To achieve high-purity mono-functionalization, we must exploit the geometric relationship between the hydroxyl groups rather than their reactivity rates.

The 1,3-Diol Opportunity

The distance between the "Head" hydroxyl and either "Arm" hydroxyl corresponds to a 1,3-diol relationship (separated by 3 carbons: C_head-C3-C2-C1).

-

Atom Count: O(head) → C(head) → C3 → C2 → C1 → O(arm).

-

Ring Size: Reaction with an aldehyde forms a thermodynamically stable 6-membered cyclic acetal (1,3-dioxane) [2].

Conversely, the two "Arms" are too distant (1,5-relationship) to form a stable cyclic acetal (which would require an 8-membered ring).

Mechanism of Action

By reacting the triol with benzaldehyde, we statistically lock the "Head" and one "Arm" into a ring. This leaves the second "Arm" free for modification. Because the molecule is symmetric, it does not matter which arm is locked; the resulting product is chemically uniform.

Visualization: The Acetal Locking Pathway

Caption: Thermodynamic formation of 1,3-dioxane ring selectively isolates a single hydroxyl group.

Part 3: Experimental Protocols

Protocol A: Selective Mono-Protection (The Benzylidene Acetal Route)

Objective: Isolate one primary hydroxyl group for derivatization.

Reagents:

-

Benzaldehyde (1.1 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Solvent: Cyclohexane or Toluene (for azeotropic water removal)

Workflow:

-

Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Dissolve the triol and benzaldehyde in the solvent. Add pTSA.

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).

-

Workup: Once water evolution ceases (approx. 4-6 hours), cool to RT. Neutralize with saturated NaHCO

. -

Purification: Wash the organic layer with brine, dry over MgSO

, and concentrate. -

Result: The crude product is primarily the 2-phenyl-1,3-dioxane derivative. The free hydroxyl (Arm 2) can now be reacted (e.g., with methacryloyl chloride for polymer applications).

-

Deprotection (Optional): If the goal is to modify one OH and recover the others, treat the product with aqueous HCl/THF or Hydrogenolysis (H

, Pd/C) to remove the benzylidene group [3].

Protocol B: Hyperbranched Polyester Synthesis (One-Pot)[3]

Objective: Utilize the B3 nature of the triol to create hyperbranched polymers for drug delivery vectors.

Reagents:

-

Core (B3): 3-Hydroxymethylpentane-1,5-diol

-

Linker (A2): Adipic Acid or Succinic Acid

-

Catalyst: Ti(OBu)

(Titanium tetrabutoxide)

Workflow:

-

Melt Polymerization: Combine Triol and Diacid in a reactor. (Molar ratio is critical; typically A2 + B3 systems require careful stoichiometry to avoid gelation, often using an excess of one monomer or slow addition).

-

Stage 1 (Oligomerization): Heat to 140°C under N

flow for 2 hours. -

Stage 2 (Vacuum): Increase temp to 160°C and apply vacuum (<5 mbar) to remove water and drive molecular weight growth.

-

Endpoint: Monitor viscosity. Stop reaction before the "Gel Point" (infinite network formation).

-

Characterization: Use GPC (Gel Permeation Chromatography) to determine Polydispersity Index (PDI). Hyperbranched polymers typically show PDI > 2.0 [4].

Part 4: Data & Applications

Comparative Reactivity Table

| Reaction Type | Reagent | Conditions | Outcome on Triol | Selectivity |

| Acetylation | Acetic Anhydride | Pyridine, RT | Statistical Mixture | Low (Mono/Di/Tri mix) |

| Silylation | TBDMS-Cl (1 eq) | Imidazole, 0°C | Statistical Mixture | Low (Slight preference for Arms) |

| Acetalization | Benzaldehyde | pTSA, Reflux | Cyclic Acetal + Free OH | High (>90% Mono-free) |

| Oxidation | TEMPO/NaOCl | 0°C | Tricarboxylic Acid | High (Full conversion) |

Drug Delivery Applications

The flexible pentane backbone offers distinct advantages over TMP-based dendrimers:

-

Reduced Viscosity: The ethyl spacers reduce intermolecular hydrogen bonding density compared to propyl-based cores.

-

Hydrodynamic Volume: The "Y" shape creates a larger internal void volume in hyperbranched structures, ideal for encapsulating hydrophobic drug payloads [5].

Part 5: References

-

Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]

-

Chemistry Steps. (2023). Formation and Reactions of Cyclic Acetals. Retrieved from [Link]

-

RSC Advances. (2017). Rational Synthesis of Hyperbranched Poly(ester)s. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for Using 3-Hydroxymethylpentane-1,5-diol as a Crosslinking Agent

[1]

Introduction & Molecule Profile[1][2][3]

3-Hydroxymethylpentane-1,5-diol (HMPD) is a versatile aliphatic triol used as a high-performance crosslinking agent in the synthesis of polyurethanes, polyesters, and hydrogel networks.[1] Unlike its structural isomer Trimethylolpropane (TMP), which is a solid at room temperature, HMPD often presents as a viscous liquid or low-melting solid, offering distinct processing advantages in solvent-free (bulk) polymerization.[1]

Its structure consists of a flexible pentane backbone with three primary hydroxyl groups, providing high reactivity and the ability to form flexible, durable 3D polymer networks.[1]

Chemical Specifications

| Property | Value | Notes |

| CAS Number | 998-12-9 | |

| Formula | ||

| Molecular Weight | 134.17 g/mol | |

| Functionality ( | 3 | Three primary -OH groups |

| Equivalent Weight | 44.72 g/eq | Critical for stoichiometric calculations |

| Physical State | Viscous Liquid / Oil | Easier dispersion than solid triols |

| Solubility | Water, Alcohols, Polar Solvents | Ideal for hydrogel synthesis |

Mechanism of Action: The Triol Advantage

HMPD acts as a branching unit .[1] In linear polymerization (Diol + Diacid), chains grow in two directions.[1] When HMPD is introduced, its third hydroxyl group initiates a new chain direction.[1] As the reaction progresses, these branches connect, forming an infinite 3D network (gelation).[1]

Key Advantages:

-

Primary Hydroxyls: All three -OH groups are primary, ensuring rapid and equal reactivity with isocyanates or carboxyls.[1]

-

Pentane Backbone: Provides slightly higher flexibility (lower

) compared to the propyl backbone of TMP, improving impact resistance in coatings.[1]

Figure 1: Logical flow of network formation using HMPD as a trifunctional core.

Application 1: Polyurethane (PU) Elastomers

Context: Used for medical tubing, drug-eluting matrices, or high-durability coatings.[1]

Chemistry: Alcohol (-OH) + Isocyanate (-NCO)

Protocol A: Two-Step Prepolymer Method

This method provides the highest control over network density and heat buildup.[1]

Materials

-

Polyol: Polycaprolactone diol (MW 2000) - Soft Segment[1]

-

Crosslinker: HMPD (Dried) - Chain Extender/Crosslinker[1]

-

Isocyanate: Hexamethylene Diisocyanate (HDI) or MDI.[1]

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1% w/w).[1]

-

Solvent: Anhydrous DMF or DMAc (if solution polymerization is required).[1]

Step-by-Step Workflow

-

Drying (CRITICAL):

-

Prepolymer Synthesis:

-

React the long-chain diol with excess Diisocyanate at 80°C under

flow for 2-3 hours. -

Target: NCO-terminated prepolymer.[1]

-

-

Crosslinking Calculation:

-

Curing:

Figure 2: Polyurethane synthesis workflow emphasizing moisture control.[1]

Application 2: Biodegradable Polyesters

Context: Tissue engineering scaffolds or controlled-release drug carriers.[1] Chemistry: Melt Polycondensation (Esterification).[1]

Protocol B: Melt Polycondensation[1]

Materials

-

Diacid: Succinic Acid or Adipic Acid.[1]

-

Diol: 1,4-Butanediol (Main chain).[1]

-

Crosslinker: HMPD (1–5 mol% relative to diol).[1]

-

Catalyst: Titanium(IV) isopropoxide (TIPO).[1]

Step-by-Step Workflow

-

Stoichiometry Setup:

-

Esterification (Stage 1):

-

Polycondensation (Stage 2):

-

Add Catalyst (TIPO).[1]

-

Increase temperature to 190°C.

-

Apply High Vacuum (<1 mbar): This drives the equilibrium forward (Le Chatelier’s principle) and removes trace byproducts.

-

Warning: Monitor torque on the stirrer.[1] A rapid increase in torque indicates the "Gel Point."[1] Stop the reaction immediately to avoid solidifying the reactor contents.

-

Validation & Quality Control

Every crosslinked batch must be validated using these self-correcting metrics.

| Test | Method | Purpose | Acceptance Criteria |

| Gel Content | Soxhlet Extraction (THF/Acetone) | Measures efficiency of crosslinking. | >90% for structural PUs; >70% for hydrogels.[1] |

| Swelling Ratio | Immersion in solvent for 24h | Determines network density.[1] | Lower swelling = Higher crosslink density.[1] |

| FTIR Analysis | Spectroscopy | Verifies reaction completion.[1] | Disappearance of NCO peak ( |

Troubleshooting Guide

References

-

PubChem. (2023).[1] 3-Hydroxymethylpentane-1,5-diol Compound Summary. National Library of Medicine.[1] [Link][1]

-

Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard reference for Step-Growth Polymerization mechanisms).

-

Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes. CRC Press.[1] (Reference for NCO/OH index calculations and prepolymer methods).

Application Note & Protocol: Synthesis of Novel Crosslinked Biodegradable Polyurethanes Utilizing 3-Hydroxymethylpentane-1,5-diol for Advanced Drug Delivery Systems

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a new class of biodegradable polyurethanes. These polymers are synthesized incorporating 3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, to introduce cross-linking, thereby enhancing the mechanical properties and tailoring the degradation profile for advanced drug delivery applications. This guide details the scientific rationale, step-by-step synthesis protocols, extensive characterization methodologies, and in vitro degradation assessment.

Introduction: The Imperative for Advanced Biodegradable Polymers in Drug Delivery

The field of drug delivery is in continuous pursuit of sophisticated polymeric carriers that offer biocompatibility, controlled degradation, and tunable mechanical properties.[1][2] Biodegradable polyurethanes (PUs) have emerged as a highly promising class of materials due to their exceptional versatility.[3][4] The segmented block structure of PUs, comprising soft and hard segments, allows for the precise tailoring of their physical and chemical characteristics.[3][5] The soft segments, typically composed of polyester or polyether polyols, impart flexibility and are primarily responsible for the polymer's biodegradability through hydrolysis of ester linkages.[6][7] Conversely, the hard segments, formed by the reaction of a diisocyanate and a chain extender, contribute to the material's mechanical strength and thermal stability.[5][8]

The choice of monomers is a critical determinant of the final properties of the polyurethane.[8] While linear PUs have been extensively studied, the introduction of cross-linking presents an opportunity to enhance mechanical robustness and modulate drug release kinetics. The use of trifunctional monomers, such as triols, is an effective strategy to create a cross-linked polymer network.[5][9] This guide introduces the use of a novel trifunctional monomer, 3-Hydroxymethylpentane-1,5-diol, in the synthesis of biodegradable polyurethanes. Its three hydroxyl groups act as junction points, creating a networked polymer structure with potentially superior properties for demanding drug delivery applications.

Scientific Rationale: The Role of 3-Hydroxymethylpentane-1,5-diol in Polyurethane Network Formation

The incorporation of a triol like 3-Hydroxymethylpentane-1,5-diol into a polyurethane formulation fundamentally alters the polymer architecture from a linear to a cross-linked or network structure.[5][8] During the polymerization reaction, the three hydroxyl groups of 3-Hydroxymethylpentane-1,5-diol can react with isocyanate groups, forming urethane linkages and serving as a branch point for the growing polymer chains.[10] This results in a three-dimensional network that can enhance the material's tensile strength, modulus, and thermal stability compared to its linear counterparts.[9]

For drug delivery applications, this cross-linked structure is anticipated to influence the degradation rate and, consequently, the drug release profile. The increased network density may initially slow down water penetration and subsequent hydrolysis of the ester bonds in the soft segments, leading to a more sustained release profile.[11]

Materials and Equipment

| Material | Supplier | Grade |

| 3-Hydroxymethylpentane-1,5-diol | Sigma-Aldrich | ≥98% |

| Poly(ε-caprolactone) diol (PCL-diol), Mn ~2000 g/mol | Sigma-Aldrich | Reagent grade |

| Hexamethylene diisocyanate (HDI) | Sigma-Aldrich | ≥99% |

| Stannous octoate (Sn(Oct)₂) | Sigma-Aldrich | Catalyst grade |

| Toluene | Fisher Scientific | Anhydrous, ≥99.8% |

| Chloroform | Fisher Scientific | HPLC Grade |

| Methanol | Fisher Scientific | HPLC Grade |

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Condenser

-

Dropping funnel

-

Vacuum oven

-

Polytetrafluoroethylene (PTFE) molds

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Gel Permeation Chromatography (GPC) system

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine for mechanical analysis

Experimental Protocols

Safety Precautions

-

Diisocyanates like HDI are toxic and sensitizing. All handling must be performed in a well-ventilated fume hood.[12]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthesis of Crosslinked Polyurethane: A Two-Step Prepolymer Method

The two-step prepolymer method is recommended for this synthesis as it allows for better control over the polymer structure.[13]

Step 1: Prepolymer Synthesis

-

Drying of Reagents: Dry the PCL-diol and 3-Hydroxymethylpentane-1,5-diol under vacuum at 80°C for at least 12 hours to remove any residual moisture, which can react with the isocyanate.

-

Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.

-

Reactant Charging: Under a nitrogen atmosphere, add the dried PCL-diol (e.g., 0.05 mol) to the flask.

-

Heating and Dissolution: Heat the flask to 80°C while stirring to melt the PCL-diol.

-

Isocyanate Addition: Once the PCL-diol is molten and homogenous, add HDI (e.g., 0.1 mol, ensuring a 2:1 molar ratio of NCO to the total OH groups from PCL-diol and the triol) dropwise over 30 minutes.

-

Catalyst Addition: Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of total reactants). Organotin catalysts are highly effective in promoting the urethane reaction.

-

Prepolymerization: Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere with continuous stirring. The viscosity of the mixture will increase as the prepolymer forms.

Step 2: Chain Extension and Cross-linking

-

Triol Addition: In a separate flask, dissolve the dried 3-Hydroxymethylpentane-1,5-diol (e.g., 0.025 mol) in a minimal amount of anhydrous toluene.

-

Cross-linking Reaction: Add the 3-Hydroxymethylpentane-1,5-diol solution dropwise to the prepolymer mixture. The stoichiometry is critical here; the amount of triol will determine the cross-link density.

-

Polymerization: Continue the reaction at 80°C for an additional 3-4 hours until the viscosity increases significantly, indicating the formation of a high molecular weight, cross-linked polymer. The disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum can be used to monitor the reaction progress.

-

Casting and Curing: Pour the viscous polymer solution into PTFE molds.

-

Solvent Evaporation: Place the molds in a vacuum oven at 60°C for 24 hours to remove the solvent.

-

Post-Curing: Further cure the polymer films at 80°C for another 24 hours to ensure complete reaction.

Diagram of the Polyurethane Synthesis Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. nmb-journal.com [nmb-journal.com]

- 3. Biodegradable Polyurethanes Cross-Linked by Multifunctional Compo...: Ingenta Connect [ingentaconnect.com]

- 4. mit.imt.si [mit.imt.si]

- 5. Polyurethanes [essentialchemicalindustry.org]

- 6. Shape memory polyurethanes crosslinked with castor oil-based multifunctional polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. xiumeimo.com [xiumeimo.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]

- 11. biomedres.us [biomedres.us]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating High-Performance Coatings with 3-Hydroxymethylpentane-1,5-diol

Introduction: Unlocking Advanced Performance with a Novel Trifunctional Diol

In the competitive landscape of high-performance coatings, the pursuit of enhanced durability, chemical resistance, and mechanical strength is perpetual. Formulators are continually seeking novel raw materials that can provide a distinct advantage. 3-Hydroxymethylpentane-1,5-diol (HMPD), a unique trifunctional aliphatic diol, presents a compelling option for elevating the performance of polyurethane and polyester coating systems. Its structure, featuring three primary hydroxyl groups, offers the potential for higher crosslink densities, leading to coatings with superior properties.

This technical guide provides detailed application notes and protocols for researchers, scientists, and formulation chemists to effectively utilize 3-Hydroxymethylpentane-1,5-diol in the development of next-generation high-performance coatings. The information herein is grounded in established principles of polymer chemistry and coatings science, offering a framework for innovation.

Chemical Structure and Properties of 3-Hydroxymethylpentane-1,5-diol

-

IUPAC Name: 3-(hydroxymethyl)pentane-1,5-diol[1]

-

CAS Number: 998-12-9[1]

-

Molecular Formula: C6H14O3[1]

-

Molecular Weight: 134.17 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Hydroxyl Value (Theoretical): ~1260 mg KOH/g

-

Equivalent Weight: ~44.7 g/eq

The trifunctional nature of HMPD is the cornerstone of its potential in high-performance coatings. Unlike traditional diols that form linear polymer chains, the incorporation of HMPD introduces branching and a higher concentration of reactive sites for crosslinking. This can lead to a more robust and densely crosslinked polymer network in the cured coating film.

Core Directive: Strategic Integration of 3-Hydroxymethylpentane-1,5-diol in Coating Formulations

The primary advantage of incorporating HMPD into coating formulations is the enhancement of crosslink density. This directly influences several key performance metrics:

-

Improved Hardness and Scratch Resistance: A higher crosslink density creates a more rigid and tougher coating surface, less susceptible to mechanical damage.

-

Enhanced Chemical and Solvent Resistance: A tightly crosslinked network reduces the permeability of the coating to chemicals and solvents, preventing swelling, blistering, and degradation.

-

Increased Thermal Stability: The robust, three-dimensional polymer structure can better withstand thermal stress.

However, it is crucial to balance the concentration of HMPD to avoid potential drawbacks such as reduced flexibility and increased brittleness. The protocols outlined in this guide are designed to explore this balance.

Application in 2-Component (2K) Polyurethane Coatings

Two-component polyurethane coatings are renowned for their exceptional performance and are a prime application for HMPD.[3] In these systems, a polyol component (containing HMPD) is reacted with a polyisocyanate component just prior to application.[3]

Reaction Mechanism: Polyurethane Formation

The fundamental reaction is the addition of a hydroxyl group from the polyol to an isocyanate group, forming a urethane linkage. The use of HMPD as a co-polyol introduces branching into the polyurethane backbone.

Caption: Reaction scheme for the formation of a crosslinked polyurethane network using HMPD.

Protocol 1: Formulation of a High-Solids 2K Polyurethane Clearcoat

This protocol details the preparation of a model high-solids clearcoat, comparing a standard formulation with one modified with HMPD.

Component A: Polyol Blend

| Ingredient | Formulation 1 (Control) (g) | Formulation 2 (HMPD-Modified) (g) | Purpose |

| Polyester Polyol (OH value ~150) | 80.0 | 70.0 | Primary polyol for flexibility and adhesion |

| 3-Hydroxymethylpentane-1,5-diol | 0.0 | 10.0 | Crosslinking enhancer |

| Leveling Agent | 0.5 | 0.5 | Improves surface finish |

| Degassing Agent | 0.3 | 0.3 | Prevents surface defects |

| Dibutyltin Dilaurate (DBTDL) (1% in xylene) | 0.2 | 0.2 | Catalyst |

| Xylene | 19.0 | 19.0 | Solvent |

| Total | 100.0 | 100.0 |

Component B: Isocyanate Crosslinker

| Ingredient | Amount (g) |

| Hexamethylene diisocyanate (HDI) trimer | Stoichiometric amount based on total OH value of Component A |

Procedure:

-

In separate containers, accurately weigh and combine the ingredients for Component A of both formulations.

-

Mix each Component A thoroughly until a homogeneous solution is obtained.

-

Calculate the required amount of HDI trimer for each formulation to achieve a 1:1 NCO:OH ratio.

-

Just before application, add the calculated amount of Component B to Component A and mix thoroughly for 2-3 minutes.

-

Allow an induction time of 10-15 minutes before application.

-

Apply the coatings to prepared steel panels using a drawdown bar to achieve a consistent dry film thickness of 50 µm.

-

Cure the coated panels at ambient temperature for 7 days before performance testing.

Expected Performance Enhancements and Testing Protocols

| Performance Metric | Expected Outcome with HMPD | ASTM Test Method |

| Pencil Hardness | Increase of 1-2 H units | ASTM D3363 |

| Solvent Resistance (MEK double rubs) | Significant increase in rubs to failure | ASTM D5402 |

| Impact Resistance | Potential decrease; monitor closely | ASTM D2794 |

| Flexibility (Conical Mandrel Bend) | Potential decrease; monitor closely | ASTM D522 |

| Adhesion (Cross-hatch) | No significant change expected | ASTM D3359 |

Application in Polyester-Melamine Baking Enamels

HMPD can also be used to synthesize hydroxyl-functional polyester resins for use in baking enamels crosslinked with melamine-formaldehyde resins. The trifunctionality of HMPD allows for the creation of highly branched polyester polyols.

Reaction Mechanism: Polyesterification and Melamine Crosslinking

The synthesis of the polyester polyol involves a condensation reaction between HMPD, other diols, and dicarboxylic acids. The resulting hydroxyl-functional polyester is then crosslinked with a melamine resin at elevated temperatures, with the release of an alcohol (e.g., butanol).

Caption: Two-stage process of polyester synthesis with HMPD and subsequent melamine crosslinking.

Protocol 2: Synthesis of a Branched Polyester Polyol

Raw Materials:

| Ingredient | Moles | Weight (g) |

| Isophthalic Acid | 1.0 | 166.1 |

| Adipic Acid | 1.0 | 146.1 |

| Neopentyl Glycol | 1.5 | 156.2 |

| 3-Hydroxymethylpentane-1,5-diol | 0.5 | 67.1 |

| Xylene | - | 20.0 |

Procedure:

-

Charge all raw materials into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser.

-

Heat the mixture slowly to 160°C under a nitrogen blanket.

-

Gradually increase the temperature to 220°C while collecting the water of condensation.

-

Hold the reaction at 220°C until the acid value is below 10 mg KOH/g.

-

Cool the resin to 150°C and add a suitable solvent (e.g., xylene) to achieve the desired solids content (e.g., 70%).

Protocol 3: Formulation of a Polyester-Melamine Baking Enamel

| Ingredient | Weight (g) |

| Branched Polyester Polyol (from Protocol 2, 70% solids) | 100.0 |

| Hexamethoxymethylmelamine (HMMM) Resin | 25.0 |

| Blocked p-Toluenesulfonic Acid (p-TSA) Catalyst | 1.0 |

| Leveling Agent | 0.5 |

| Solvent (e.g., Butyl Acetate) | To adjust viscosity |

Procedure:

-

Combine the polyester polyol, HMMM resin, and leveling agent in a mixing vessel.

-

Add the blocked p-TSA catalyst and mix thoroughly.

-

Adjust the viscosity with butyl acetate for spray application.

-

Apply the coating to prepared panels and bake at 130°C for 20 minutes.

Expected Performance Enhancements and Testing Protocols

| Performance Metric | Expected Outcome with HMPD-based Polyester | ASTM Test Method |

| Hardness (König Pendulum) | Increased hardness | ASTM D4366 |

| Chemical Resistance (e.g., 10% H2SO4) | Improved resistance to spotting and degradation | ASTM D1308 |

| Gloss Retention (Accelerated Weathering) | Potentially improved due to denser network | ASTM G154 |

| Adhesion (Cross-hatch) | No significant change expected | ASTM D3359 |

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of control formulations. By directly comparing the performance of coatings with and without 3-Hydroxymethylpentane-1,5-diol, the formulator can empirically determine the benefits and potential trade-offs of its inclusion. It is recommended to conduct a ladder study, varying the concentration of HMPD, to identify the optimal level for a specific application's requirements.

Conclusion

3-Hydroxymethylpentane-1,5-diol is a promising building block for the formulation of high-performance coatings. Its trifunctional nature offers a direct pathway to increasing the crosslink density of both polyurethane and polyester systems, thereby enhancing critical performance properties such as hardness, and chemical and solvent resistance. While careful formulation is required to balance these gains with flexibility and impact resistance, the protocols outlined in this guide provide a solid foundation for researchers and formulators to explore the potential of this novel diol. The principles of coatings science suggest that the strategic incorporation of HMPD can lead to the development of coatings that meet and exceed the demanding requirements of modern industrial and protective applications.

References

-

ASTM International. (n.d.). ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D2794 - Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact). Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxymethylpentane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, T., Howell, B. A., & Coburn, C. E. (2009). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology and Research, 6(3), 347–355.

- Ionescu, M. (2007). Chemistry and technology of polyols for polyurethanes. Rapra Technology.

- Naik, R. B., Ratna, D., & Singh, S. K. (2014). Synthesis and characterization of novel hyperbranched alkyd and isocyanate trimer based high solid polyurethane coatings.

- Chundawat, T. S., Verma, N., & Vaya, D. (2018). Development in synthesis and coating applications of polyurethane. International Journal of ChemTech Research, 11(05), 133-145.

Sources

Application Notes and Protocols for Step-Growth Polymerization of 3-Hydroxymethylpentane-1,5-diol

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of 3-Hydroxymethylpentane-1,5-diol in Polymer Synthesis

3-Hydroxymethylpentane-1,5-diol, a trifunctional alcohol, presents a unique molecular architecture for the synthesis of advanced polymers through step-growth polymerization. Its structure, featuring a central hydroxymethyl group branching from a pentanediol backbone, allows for the creation of branched and cross-linked polymer networks. This contrasts with linear polymers derived from difunctional monomers, offering a pathway to materials with tailored properties such as increased rigidity, altered solubility, and enhanced thermal stability. These characteristics are of significant interest in the development of novel materials for specialized applications, including drug delivery matrices, biomedical devices, and high-performance coatings.

This document provides detailed application notes and protocols for the utilization of 3-Hydroxymethylpentane-1,5-diol in two key step-growth polymerization techniques: polyesterification and polyurethanization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Physicochemical Properties of 3-Hydroxymethylpentane-1,5-diol

A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.

| Property | Value | Source |

| CAS Number | 998-12-9 | [1][2] |

| Molecular Formula | C₆H₁₄O₃ | [1][2] |

| Molecular Weight | 134.17 g/mol | [1][2] |

| Appearance | Colorless liquid/oil | [3] |

| Boiling Point | 323 °C at 760 mmHg | [3] |

| Density | 1.113 g/cm³ | [3] |

| Flash Point | 164.3 °C | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Part 1: Polyesterification with 3-Hydroxymethylpentane-1,5-diol

The synthesis of polyesters from 3-Hydroxymethylpentane-1,5-diol can be achieved through melt polycondensation with a dicarboxylic acid. The trifunctionality of the diol will lead to the formation of a branched or cross-linked polyester network, depending on the stoichiometry and reaction conditions.

Causality Behind Experimental Choices in Polyesterification

-

Melt Polycondensation: This solvent-free method is often preferred for its efficiency and reduced environmental impact. High temperatures are employed to drive the esterification reaction and remove the water byproduct, shifting the equilibrium towards polymer formation.

-

Catalyst Selection: Tin-based catalysts, such as dibutyltin oxide or monobutyltin oxide, are effective for esterification at elevated temperatures.[4] They generally result in good color and thermal stability of the final polyester.[5] The typical catalyst concentration ranges from 0.05 to 0.3 wt% based on the total reactants.[4]

-

Stoichiometry Control: The molar ratio of diacid to diol is a critical parameter. An excess of the diol component is often used to ensure the formation of hydroxyl-terminated prepolymers, which can be important for subsequent reactions or applications. However, for achieving high molecular weight, a stoichiometric ratio approaching 1:1 is desirable. The trifunctionality of 3-Hydroxymethylpentane-1,5-diol must be accounted for in these calculations to control the degree of branching and prevent premature gelation.

-

Two-Stage Reaction: A two-stage process involving an initial esterification at a lower temperature followed by a higher temperature polycondensation under vacuum is a common strategy. This approach allows for controlled removal of water and a gradual increase in molecular weight, minimizing side reactions.

Experimental Protocol: Melt Polycondensation of 3-Hydroxymethylpentane-1,5-diol with Adipic Acid

This protocol describes the synthesis of a branched polyester.

Materials:

-

3-Hydroxymethylpentane-1,5-diol (purified)

-

Adipic acid (reagent grade)

-

Dibutyltin oxide (catalyst)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer with a high-torque motor

-

Distillation head with a condenser and collection flask

-

Nitrogen inlet and outlet

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. Charge the flask with equimolar amounts of 3-Hydroxymethylpentane-1,5-diol and adipic acid. Add the dibutyltin oxide catalyst (0.1 mol% relative to the diacid).

-

Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

-

Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until the majority of the theoretical amount of water has been collected.

-

Polycondensation Stage: Gradually increase the temperature to 220-240°C. Once the temperature has stabilized, slowly apply a vacuum to the system, reducing the pressure to below 1 torr. The viscosity of the reaction mixture will increase significantly.

-

Monitoring and Completion: Monitor the reaction progress by observing the increase in viscosity (e.g., through the torque on the stirrer). The reaction is typically continued for 3-5 hours under vacuum. The reaction is considered complete when the desired viscosity is reached.

-

Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed while still warm and molten, or by dissolving it in a suitable solvent like tetrahydrofuran (THF) or chloroform.

Caption: Workflow for polyester synthesis.

Part 2: Polyurethanization with 3-Hydroxymethylpentane-1,5-diol

The reaction of 3-Hydroxymethylpentane-1,5-diol with a diisocyanate leads to the formation of polyurethanes. The trifunctionality of the diol allows for the creation of cross-linked polyurethane networks, which can result in rigid foams, elastomers, or coatings with high durability.

Causality Behind Experimental Choices in Polyurethanization

-

Solution Polymerization: Due to the high reactivity of isocyanates and the often exothermic nature of the reaction, solution polymerization is a common and controllable method. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used, ensuring they are anhydrous to prevent side reactions of the isocyanate with water.

-

Catalyst Selection: The reaction between an alcohol and an isocyanate is often catalyzed. Tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate - DBTDL) are widely used.[6][7] Tertiary amines activate the isocyanate group, while tin catalysts can activate both the isocyanate and the hydroxyl group. For sterically hindered diols, a combination of catalysts may be beneficial. The choice and concentration of the catalyst will significantly impact the curing time and the final properties of the polyurethane.[7]

-

Prepolymer Method: A two-step prepolymer method is often employed to better control the final polymer structure. In the first step, an excess of the diisocyanate is reacted with a polyol (which can be a polyester polyol or a polyether polyol) to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a chain extender, which in this case would be 3-Hydroxymethylpentane-1,5-diol, to form the final cross-linked network. This method allows for better control over the molecular weight between cross-links.

-

Stoichiometric Control (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is a critical parameter that determines the properties of the final polyurethane. A ratio close to 1:1 is used for thermoplastic polyurethanes. For cross-linked systems, the ratio can be varied to control the degree of cross-linking and the final properties. An excess of isocyanate can lead to further reactions, such as the formation of allophanate linkages, which increases the cross-link density.

Experimental Protocol: Synthesis of a Cross-linked Polyurethane

This protocol describes a one-shot solution polymerization method.

Materials:

-

3-Hydroxymethylpentane-1,5-diol (dried under vacuum)

-

4,4'-Methylene diphenyl diisocyanate (MDI) (purified)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet and outlet

-

Condenser

-

Heating mantle with a temperature controller

Procedure:

-

Reactor Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 3-Hydroxymethylpentane-1,5-diol in anhydrous THF.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the diol solution and stir until fully dissolved.

-

Isocyanate Addition: Dissolve the MDI in anhydrous THF in the dropping funnel. Slowly add the MDI solution to the stirred diol solution at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature below 60°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Curing: Pour the viscous polymer solution into a mold and cure in an oven at 80-100°C for 12-24 hours to complete the cross-linking reaction and remove the solvent.

-

Product Characterization: The resulting polyurethane can be characterized for its thermal and mechanical properties.

Sources

- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 2. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]

- 5. researchgate.net [researchgate.net]

- 6. poliuretanos.com.br [poliuretanos.com.br]

- 7. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

Application Note: 3-Hydroxymethylpentane-1,5-diol as a Versatile Precursor for the Synthesis of Dendritic Polymers for Advanced Drug Delivery

Abstract

Dendritic polymers, including perfect dendrimers and hyperbranched polymers, represent a unique class of macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their distinct properties, such as a high density of terminal functional groups, low solution viscosity, and internal cavities, make them exceptional candidates for a range of biomedical applications, most notably in drug delivery.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxymethylpentane-1,5-diol as a novel and cost-effective precursor for the synthesis of polyester-based dendritic polymers. We present detailed, step-by-step protocols for a divergent synthesis strategy, along with methodologies for the thorough characterization of the resulting macromolecules. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to explore the potential of these unique polymers in developing next-generation drug delivery systems.

Introduction: The Promise of Dendritic Polymers in Therapeutics

The therapeutic efficacy of many potent drug molecules is often hampered by challenges such as poor aqueous solubility, lack of target specificity, and rapid systemic clearance. Polymeric drug delivery systems have emerged as a powerful strategy to overcome these limitations.[4] Among the various polymer architectures, dendritic polymers offer a distinct advantage due to their well-defined, nanoscaled structure.[5] These macromolecules are synthesized with a high degree of control, resulting in nearly monodisperse products with a predictable number of surface functionalities.

The unique topology of dendritic polymers allows for the encapsulation of hydrophobic drug molecules within their core, while the periphery can be functionalized with targeting ligands, imaging agents, or solubility-enhancing moieties.[2][6] This multi-functionality enables the design of "smart" drug delivery systems capable of recognizing specific cell types, such as cancer cells, and releasing their therapeutic payload in a controlled manner.[2]

Traditionally, the synthesis of dendrimers has relied on complex and often expensive starting materials. The use of readily available and economically viable precursors is crucial for the broader adoption and translation of dendritic polymer-based therapies. 3-Hydroxymethylpentane-1,5-diol, a simple triol, presents itself as an attractive starting point for the synthesis of polyester-based dendritic polymers. Its three primary hydroxyl groups provide a natural trifunctional core from which a dendritic structure can be divergently grown.

This application note details a robust and reproducible methodology for the synthesis of polyester dendrimers using 3-Hydroxymethylpentane-1,5-diol as the core molecule. The protocols provided herein are designed to be self-validating, with clear checkpoints for characterization at each generational step.

The Synthetic Strategy: A Divergent Approach from a Triol Core

The synthesis of dendritic polymers can be broadly categorized into two main approaches: divergent and convergent synthesis.[5][7] In the divergent method, the synthesis begins at a central core and extends outwards, with each successive reaction step adding a new "generation" to the growing macromolecule.[8] This approach is particularly well-suited for producing larger quantities of dendrimers.

Our proposed strategy utilizes a divergent approach starting from the 3-Hydroxymethylpentane-1,5-diol core. The synthesis involves a two-step iterative cycle for each generation:

-

Esterification: The hydroxyl surface groups of the current generation are reacted with an AB2-type monomer, where 'A' is a reactive group (e.g., a carboxylic acid) and 'B' represents two protected hydroxyl groups. A suitable monomer for this purpose is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), where the hydroxyl groups are the 'B' groups and the carboxylic acid is the 'A' group.

-

Deprotection (if necessary) and subsequent functionalization: In the case of bis-MPA, the hydroxyl groups are already free for the next esterification step. This iterative process exponentially increases the number of terminal hydroxyl groups with each generation.

This methodology allows for the precise construction of polyester dendrimers with a defined size, molecular weight, and number of surface functionalities.

Diagram of the Divergent Synthesis Workflow:

Caption: Divergent synthesis workflow for polyester dendrimers starting from a 3-Hydroxymethylpentane-1,5-diol core.

Detailed Experimental Protocols

Materials:

-

3-Hydroxymethylpentane-1,5-diol (CAS: 998-12-9)[9]

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hexane

-

Methanol

Protocol 3.1: Synthesis of Generation 0 (G0-OH) Dendrimer

This initial step involves the esterification of the 3-Hydroxymethylpentane-1,5-diol core with bis-MPA to create the first generation dendrimer with six peripheral hydroxyl groups.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxymethylpentane-1,5-diol (1.0 eq) and 2,2-bis(hydroxymethyl)propionic acid (3.3 eq) in a mixture of anhydrous DCM and anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (3.6 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture to remove the DCU byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4.

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

-

Purification: Precipitate the crude product from a concentrated DCM solution by adding it dropwise to cold hexane.

-

Drying: Collect the white precipitate by filtration and dry it under vacuum to yield the pure G0-OH dendrimer.

Protocol 3.2: Synthesis of Higher Generation Dendrimers (G1-OH, G2-OH, etc.)

The synthesis of subsequent generations follows the same fundamental procedure as the G0 synthesis, using the previously synthesized generation as the new "core."

-

Repeat Protocol 3.1: Use the G(n)-OH dendrimer (where n is the previous generation number) as the starting core molecule.

-

Stoichiometry Adjustment: Adjust the stoichiometry of bis-MPA, DCC, and DMAP to account for the increased number of peripheral hydroxyl groups on the G(n)-OH dendrimer. For example, for the synthesis of G1-OH from G0-OH (which has 6 -OH groups), you would use 6.6 eq of bis-MPA and 7.2 eq of DCC.

Characterization of Dendritic Polymers

Thorough characterization at each generational step is crucial to confirm the structure, purity, and monodispersity of the synthesized dendrimers.[10][11]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. The integration of characteristic peaks can be used to confirm the degree of branching and the number of surface functional groups.

-

¹³C NMR: Confirms the carbon framework of the dendrimer and the successful formation of ester linkages.

4.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a powerful technique for determining the molecular weight distribution of polymers.[12][13] For ideal dendrimers, a narrow, symmetrical peak is expected, indicating a low polydispersity index (PDI) close to 1.0.[14]

4.3. Mass Spectrometry

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is invaluable for confirming the absolute molecular weight of each dendrimer generation.[14] A single, intense peak corresponding to the theoretical molecular weight is indicative of a successful and clean synthesis.

Table 1: Theoretical Properties of 3-Hydroxymethylpentane-1,5-diol based Polyester Dendrimers

| Generation | Number of Surface -OH Groups | Theoretical Molecular Weight ( g/mol ) | Expected PDI (from GPC) |

| Core | 3 | 134.17 | - |

| G0 | 6 | 482.53 | < 1.1 |

| G1 | 12 | 1157.25 | < 1.1 |

| G2 | 24 | 2506.69 | < 1.1 |

Application in Drug Delivery: A Conceptual Framework

The synthesized hydroxyl-terminated polyester dendrimers serve as a versatile platform for various drug delivery applications.

5.1. Drug Encapsulation

The hydrophobic interior of the polyester dendrimer can serve as a "unimolecular micelle" to encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability.[1] This is particularly relevant for many potent anticancer drugs that suffer from low aqueous solubility.

5.2. Targeted Drug Delivery

The numerous hydroxyl groups on the dendrimer surface can be further functionalized to attach targeting ligands, such as antibodies, peptides, or small molecules (e.g., folic acid), that can recognize and bind to specific receptors overexpressed on diseased cells.[15] This active targeting strategy can significantly improve the therapeutic index of a drug by concentrating it at the site of action and minimizing off-target toxicity.

Diagram of a Functionalized Dendrimer for Targeted Drug Delivery:

Caption: A functionalized dendrimer encapsulating a drug and surface-modified with targeting ligands and PEG for enhanced drug delivery.

Conclusion and Future Perspectives

This application note has outlined a comprehensive and accessible methodology for the synthesis and characterization of polyester-based dendritic polymers using 3-Hydroxymethylpentane-1,5-diol as a novel core molecule. The detailed protocols and characterization guidelines provide a solid foundation for researchers to explore this promising class of macromolecules.

The versatility of the hydroxyl-terminated dendrimers presented here opens up a vast landscape for further research and development. Future work could focus on:

-

Biodegradability: The polyester backbone of these dendrimers offers inherent biodegradability, a crucial feature for clinical translation. Studies on the degradation kinetics and the nature of the degradation products would be of significant value.

-

Advanced Functionalization: The surface hydroxyl groups can be converted to a wide array of other functional groups (e.g., amines, carboxylic acids, azides) to enable a broader range of conjugation chemistries, including "click" chemistry.[16]

-

In Vitro and In Vivo Evaluation: The efficacy of these dendritic polymers as drug delivery vehicles should be validated through comprehensive in vitro cell-based assays and subsequent in vivo studies in relevant animal models.

By providing a practical and cost-effective entry point into the synthesis of dendritic polymers, we hope to accelerate the development of innovative and effective nanomedicines for a wide range of diseases.

References

-

International Journal of Pharmaceutical Research and Allied Sciences. Dendritic Polymer for Drug Delivery Applications. [Link]

-

ACS Publications. (2007, January 13). Molecular Engineering of Dendritic Polymers and Their Application as Drug and Gene Delivery Systems. [Link]

-

Taylor & Francis. (2017, November 10). Full article: Dendritic Polymers for Dermal Drug Delivery. [Link]

-

RSC Publishing. Dendritic polymers for smart drug delivery applications. Nanoscale. [Link]

-

PMC. Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers. [Link]

-

ACS Omega. (2025, October 1). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. [Link]

-

ACS Publications. Exact Linear Analogs of Dendritic Polyether Macromolecules: Design, Synthesis, and Unique Properties. [Link]

-

PMC. (2024, January 10). Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures. [Link]

-

RSC Publishing. (2020, December 3). Solution size variation of linear and dendritic bis-MPA analogues using DOSY-1H NMR. [Link]

-

Resolvemass Laboratories Inc. Identification and characterization of Peptides/Polymers/Dendrimers/Other Macromolecules. [Link]

-

PMC. Dendrimers: synthesis, applications, and properties. [Link]

-

Oriental Journal of Chemistry. (2014, September 23). Dendrimers: synthetic strategies, properties and applications. [Link]

-

Semantic Scholar. (2016, April 4). Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds. [Link]

-

ResearchGate. Convergent method for synthesis of dendrimers. The dendrimer surface is... | Download Scientific Diagram. [Link]

-

PubChem. 3-Hydroxymethylpentane-1,5-diol | C6H14O3 | CID 70458. [Link]

-

SpringerLink. (2014, May 21). Dendrimers: synthesis, applications, and properties. [Link]

-